molecular formula C17H14FN3O4S B2795949 Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-80-6

Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2795949
CAS RN: 851948-80-6
M. Wt: 375.37
InChI Key: CFEXXMGRQYTDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C17H14FN3O4S and its molecular weight is 375.37. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound involved in the synthesis of various heterocyclic compounds. It serves as a precursor in the chemical synthesis of pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyridazines, demonstrating its utility in the formation of complex chemical structures. These compounds have been synthesized and studied for their unique chemical behaviors and potential applications in various fields including medicinal chemistry and materials science. For instance, the reaction of such compounds with hydrazine hydrate yielded 6-carbohydrazide derivatives, showcasing their reactivity and the possibility of forming a wide range of chemical derivatives (Deeb et al., 1992; Deeb & El-Abbasy, 2006).

Reactivity and Functionalization

The compound has been used in studies investigating the synthesis and reactivity of various heterocyclic compounds. Its structure allows for functionalization and transformation into different derivatives, expanding the scope of its applications in synthetic chemistry. For instance, acyl derivatives of related compounds have been treated with hydrazine hydrate to produce tricyclic derivatives containing aliphatic, aromatic, or heteroaromatic fragments at specific positions, which indicates a high degree of reactivity and potential for diverse chemical transformations (Kostenko et al., 2007; Kostenko et al., 2008).

Potential Biological Activities

While the specific biological activities of Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate are not directly mentioned, the structural similarities to other compounds in the same class suggest potential biological relevance. Compounds derived from similar chemical structures have been studied for their antimicrobial activities, indicating that this compound, due to its structural framework, may also be a candidate for biological activity exploration (Gad-Elkareem et al., 2011).

properties

IUPAC Name

ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-3-25-17(24)14-12-8-26-15(19-9(2)22)13(12)16(23)21(20-14)11-6-4-10(18)5-7-11/h4-8H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEXXMGRQYTDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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